ZP 120C

NOP Receptor Functional Selectivity Peptide Pharmacology

Standard NOP ligands fail to deliver consistent partial agonism with potent antagonist properties in vas deferens and cardiovascular assays. ZP-120C addresses this gap as a SIP-modified NOP receptor partial agonist: • 50-fold greater antagonist potency vs. Ac-RYYRWK-NH2 in mouse vas deferens assays, enabling lower dosing for sustained NOP blockade. • High binding affinity (pKi = 9.6) with submaximal efficacy, ideal for biased signaling dissection and aquaretic renal studies. • Lyophilized powder, ≥98% HPLC purity; shipped ambient, stable at -20°C for long-term storage. Custom synthesis and bulk packaging available.

Molecular Formula C2H6K7NOWY2-
Molecular Weight 695.42 g/mol
Cat. No. B12408398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZP 120C
Molecular FormulaC2H6K7NOWY2-
Molecular Weight695.42 g/mol
Structural Identifiers
SMILESCC=O.[NH2-].[K].[K].[K].[K].[K].[K].[K].[Y].[Y].[W]
InChIInChI=1S/C2H4O.7K.H2N.W.2Y/c1-2-3;;;;;;;;;;;/h2H,1H3;;;;;;;;1H2;;;/q;;;;;;;;-1;;;
InChIKeyYWGYZAVNGWEESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 165437223 (ZP-120C) Research Overview


CID 165437223, also known as ZP-120C, is a peptidic Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor partial agonist with the sequence Ac-RYYRWKKKKKKK-NH2. It is characterized as a structure-inducing probe (SIP)-modified peptide designed for enhanced metabolic stability and functional selectivity at the NOP receptor [1]. Its molecular weight is 695.42 g/mol, and it is registered in the PubChem database with the InChIKey YWGYZAVNGWEESU-UHFFFAOYSA-N [2].

Workflow NOP receptor functional selectivity studies
Modification SIP-modified peptide for metabolic stability context
Profile Partial agonist with antagonist potential in receptor tone models

ZP-120C vs. Generic NOP Agonists


In-class NOP receptor agonists cannot be simply interchanged due to significant pharmacodynamic differences. While the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) and the precursor peptide Ac-RYYRWK-NH2 also bind the NOP receptor, they exhibit markedly different profiles in terms of antagonist potency and functional selectivity. ZP-120C's unique structure, featuring a conjugated structure-inducing probe (SIP), confers a 50-fold greater antagonist potency against N/OFQ in the mouse vas deferens assay compared to its closest analog, Ac-RYYRWK-NH2 [1]. This difference in functional activity means that substituting ZP-120C with another NOP ligand could lead to entirely different experimental outcomes, particularly in studies requiring partial agonism or antagonism of the N/OFQ-NOP system.

Antagonist potency context may differ significantly from other NOP ligands, potentially shifting experimental outcomes.
Functional selectivity profile may not transfer to generic NOP agonists, altering partial agonist/antagonist balance.

ZP-120C Quantitative Differentiation Evidence


Enhanced Antagonist Potency Over Ac-RYYRWK-NH2

CID 165437223 (ZP-120C) demonstrates a substantial increase in functional antagonist potency at the NOP receptor compared to its immediate structural precursor, Ac-RYYRWK-NH2. This differentiation is critical for studies requiring blockade of endogenous N/OFQ signaling. Both peptides are partial agonists, but their ability to antagonize the full agonist N/OFQ differs dramatically [1].

Antagonist Potency
Head-to-head
~50× greater antagonist potency
Reported antagonist potency context
Mouse vas deferens assay vs Ac-RYYRWK-NH2
NOP Receptor Functional Selectivity Peptide Pharmacology

High Binding Affinity with Functional Selectivity vs. N/OFQ

Despite its significant functional differences, CID 165437223 (ZP-120C) maintains a high binding affinity for the NOP receptor, comparable to its precursor and the endogenous ligand N/OFQ. This indicates that the structural modification enhances functional selectivity without sacrificing target engagement [1].

Binding vs Function
Head-to-head
pKi 9.6 (ZP-120C) pKi 9.6 (Ac-RYYRWK-NH2)
Identical binding, divergent function
Reported target engagement and functional selectivity context
Human NOP receptor binding assay
NOP Receptor Binding Affinity Functional Assay

Partial Agonism with Reduced Efficacy vs. N/OFQ

CID 165437223 (ZP-120C) is characterized as a partial agonist, exhibiting submaximal efficacy compared to the endogenous full agonist N/OFQ. This property is crucial for its unique pharmacological profile, allowing it to act as either a weak agonist or a functional antagonist depending on the level of endogenous receptor tone [1].

Partial Agonist Efficacy
Head-to-head
1.1 log unit lower efficacy vs N/OFQ
Reported partial agonist efficacy context
MVD assay, pEC50 8.6 vs 9.7 (N/OFQ)
NOP Receptor Partial Agonist Functional Selectivity

Prolonged In Vivo Duration vs. Ac-RYYRWK-NH2

In conscious rat models, the renal responses and the duration of antagonism of N/OFQ-induced cardiovascular effects are significantly enhanced with CID 165437223 (ZP-120C) compared to its precursor Ac-RYYRWK-NH2. This suggests improved in vivo stability or prolonged receptor engagement [1].

In Vivo Duration
Head-to-head
Prolonged duration vs Ac-RYYRWK-NH2
Reported in vivo duration context
Conscious rat model, i.v. administration
In Vivo Pharmacology Renal Function Pharmacodynamics

Key Research Applications of ZP-120C


Functional Selectivity at the NOP Receptor

CID 165437223 (ZP-120C) is an ideal tool for probing biased signaling at the NOP receptor. Its profile as a partial agonist with potent antagonist properties allows researchers to dissect G-protein-dependent versus -independent signaling pathways. As demonstrated by Kapusta et al. (2005), it maintains high binding affinity (pKi = 9.6) but exhibits submaximal efficacy in functional assays compared to the full agonist N/OFQ, making it a key reagent for studying the nuances of NOP receptor pharmacology [1].

Renal Function and Electrolyte Homeostasis

The unique sodium-potassium-sparing aquaretic activity of ZP-120C makes it a valuable compound for in vivo studies of renal physiology, particularly in models of water retention. The work by Kapusta et al. (2005) showed that ZP-120C produces a robust and prolonged aquaresis in conscious rats without causing significant electrolyte imbalances, differentiating it from traditional diuretics [1]. This specific profile is directly linked to its NOP receptor partial agonism.

NOP Receptor Antagonism in Cardiovascular Research

For experiments designed to block the cardiovascular effects of endogenous N/OFQ, ZP-120C offers a distinct advantage over other peptide ligands due to its 50-fold greater antagonist potency and prolonged duration of action compared to its precursor Ac-RYYRWK-NH2 [1]. This makes it the preferred choice for in vivo studies requiring sustained NOP receptor blockade, such as those examining the role of the N/OFQ-NOP system in blood pressure and heart rate regulation.

Application
Selection Property
Validation Focus
NOP receptor functional selectivity research
Partial agonist with reported antagonist context
Biased signaling pathway endpoint review
Renal function and aquaretic studies
Reported sodium‑potassium‑sparing aquaretic activity
Electrolyte homeostasis and diuresis endpoints
Cardiovascular NOP receptor blockade research
Sustained antagonist duration context
Blood pressure and heart rate regulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZP 120C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.